1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride
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Overview
Description
1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group, an amino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with epichlorohydrin under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the epoxide ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-{[(4-methoxyphenyl)methyl]amino}ethanol hydrochloride
- 4-{[(4-methoxyphenyl)methyl]amino}butan-2-ol hydrochloride
- 1-{[(4-chlorophenyl)methyl]amino}propan-2-ol hydrochloride
Uniqueness: 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride is unique due to its specific structural features, such as the methoxy group and the propanol backbone. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
1158591-56-0 |
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Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(13)7-12-8-10-3-5-11(14-2)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
InChI Key |
BSOZSTJSOLOJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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